Cas no 27740-15-4 (Naphtho[1,2-b]furan-2,8(3H,4H)-dione,3a,5,5a,6,7,9b-hexahydro-6-hydroxy-5a,9-dimethyl-3-methylene-,(3aS,5aR,6S,9bS)-)
![Naphtho[1,2-b]furan-2,8(3H,4H)-dione,3a,5,5a,6,7,9b-hexahydro-6-hydroxy-5a,9-dimethyl-3-methylene-,(3aS,5aR,6S,9bS)- structure](https://fr.kuujia.com/scimg/cas/27740-15-4x500.png)
27740-15-4 structure
Nom du produit:Naphtho[1,2-b]furan-2,8(3H,4H)-dione,3a,5,5a,6,7,9b-hexahydro-6-hydroxy-5a,9-dimethyl-3-methylene-,(3aS,5aR,6S,9bS)-
Naphtho[1,2-b]furan-2,8(3H,4H)-dione,3a,5,5a,6,7,9b-hexahydro-6-hydroxy-5a,9-dimethyl-3-methylene-,(3aS,5aR,6S,9bS)- Propriétés chimiques et physiques
Nom et identifiant
-
- Naphtho[1,2-b]furan-2,8(3H,4H)-dione,3a,5,5a,6,7,9b-hexahydro-6-hydroxy-5a,9-dimethyl-3-methylene-,(3aS,5aR,6S,9bS)-
- (3aS)-3aβ,5,5a,6,7,9bα-Hexahydro-6β-hydroxy-5aα,9-dimethyl-3-methylenenaphtho[1,2-b]furan-2,8(3H,4H)-dione
- AKOS040752724
- (3AS,5AR,6S,9BS)-3A,5,5A,6,7,9B-HEXAHYDRO-6-HYDROXY-5A,9-DIMETHYL-3-METHYLENENAPHTHO(1,2-B)FURAN-2,8(3H,4H)-DIONE
- (3aS, 5aR, 6S, 9bS)-6-hydroxy-5a, 9-dimethyl-3-methylidene-3a, 4, 5, 6, 7, 9b-hexahydrobenzo[g][1]benzofuran-2, 8-dione
- 6-Hydroxy-5a,9-dimethyl-3-methylidene-3a,5,5a,6,7,9b-hexahydronaphtho[1,2-b]furan-2,8(3H,4H)-dione
- 27740-15-4
- NAPHTHO(1,2-B)FURAN-2,8(3H,4H)-DIONE, 3A,5,5A,6,7,9B-HEXAHYDRO-6-HYDROXY-5A,9-DIMETHYL-3-METHYLENE-, (3AS,5AR,6S,9BS)-
- A,9-dimethyl-3-methylenenaphtho[1,2-b]furan-2,8(3H,4H)-dione
- A-hydroxy-5a
- A-Hexahydro-6
- Ludovicin C
- DTXSID80950438
- A,5,5a,6,7,9b
- EUDESMA-4,11(13)-DIEN-12-OIC ACID, 1.ALPHA.,6.ALPHA.-DIHYDROXY-3-OXO-, .GAMMA.-LACTONE
- UNII-MOY9ZV6M69
- (3aS)-3a
- MOY9ZV6M69
- (3aS,5aR,6S,9bS)-6-hydroxy-5a,9-dimethyl-3-methylidene-3a,4,5,6,7,9b-hexahydrobenzo[g][1]benzofuran-2,8-dione
- Naphtho(1,2-b)furan-2,8(3H,4H)-dione, 3a,5,5a,6,7,9b-hexahydro-6-hydroxy-5a,9-dimethyl-3-methylene-, (3aS-(3aalpha,5abeta,6alpha,9bbeta))-
-
- Piscine à noyau: InChI=1S/C15H18O4/c1-7-9-4-5-15(3)11(17)6-10(16)8(2)12(15)13(9)19-14(7)18/h9,11,13,17H,1,4-6H2,2-3H3
- La clé Inchi: QPXLDBMZJNDASA-UHFFFAOYSA-N
- Sourire: O=C1CC(O)C2(C)CCC3C(=C)C(=O)OC3C2=C1C
Propriétés calculées
- Qualité précise: 262.12054
- Masse isotopique unique: 262.12050905g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 19
- Nombre de liaisons rotatives: 0
- Complexité: 530
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 4
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 0.8
- Surface topologique des pôles: 63.6Ų
Propriétés expérimentales
- Le PSA: 63.6
Naphtho[1,2-b]furan-2,8(3H,4H)-dione,3a,5,5a,6,7,9b-hexahydro-6-hydroxy-5a,9-dimethyl-3-methylene-,(3aS,5aR,6S,9bS)- Littérature connexe
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
-
Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
27740-15-4 (Naphtho[1,2-b]furan-2,8(3H,4H)-dione,3a,5,5a,6,7,9b-hexahydro-6-hydroxy-5a,9-dimethyl-3-methylene-,(3aS,5aR,6S,9bS)-) Produits connexes
- 153483-31-9(2H-Cyclohepta[b]furan-2-one,6-[1-(acetyloxy)-3-oxobutyl]-3,3a,4,7,8,8a-hexahydro-7-methyl-3-methylene-,[3aR-[3aa,6(S*),7b,8ab]]- (9CI))
- 26577-85-5(2-Butenoic acid,2-methyl-,(1R,2R,7S,8aR)-1,2,3,4,6,7,8,8a-octahydro-1,8a-dimethyl-7-(1-methylethenyl)-6-oxo-2-naphthalenylester, (2Z)-)
- 39126-11-9((3,4,5-trimethylphenyl)methanol)
- 1367774-82-0(8-Bromo-5-chloro-[1,2,4]triazolo[1,5-c]pyrimidine)
- 2680728-05-4(benzyl N-{3-(1-methyl-4-nitro-1H-imidazol-5-yl)oxyphenyl}carbamate)
- 1024124-83-1(N-(2-{[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl}ethyl)-2-phenylacetamide)
- 22526-46-1((S)-3-Methyl-2-butanamine)
- 1480473-22-0(3-tert-Butyl-4-(chloromethyl)-1-methyl-1h-pyrazole)
- 450392-13-9(N-(4-Bromophenyl)-4-(4-ethylphenoxy)butanamide)
- 882073-26-9(1-(4-CHLOROPHENYL)-3-[(2-([3-(4-CHLOROPHENYL)-3-OXOPROPYL]SULFANYL)ETHYL)SULFANYL]-1-PROPANONE)
Fournisseurs recommandés
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Membre gold
Fournisseur de Chine
Réactif

Wuhan ChemNorm Biotech Co.,Ltd.
Membre gold
Fournisseur de Chine
Réactif

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot

Jiangsu Xinsu New Materials Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membre gold
Fournisseur de Chine
Lot
